molecular formula C14H13FN2O2S B12497905 3-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide

3-fluoro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide

Cat. No.: B12497905
M. Wt: 292.33 g/mol
InChI Key: SVDZDZKAELPMFD-UHFFFAOYSA-N
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Description

5-fluoro-8,8-dioxo-8??-thia-1-azatricyclo[8500(2),?]pentadeca-2(7),3,5,9-tetraene-9-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 5-fluoro-8,8-dioxo-8??-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tricyclic structure, followed by the introduction of the fluorine and carbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: The replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-fluoro-8,8-dioxo-8??-thia-1-azatricyclo[8.5.0.0(2),?]pentadeca-2(7),3,5,9-tetraene-9-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carbonitrile group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with different substituents, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties The uniqueness of 5-fluoro-8,8-dioxo-8??-thia-1-azatricyclo[850

Properties

Molecular Formula

C14H13FN2O2S

Molecular Weight

292.33 g/mol

IUPAC Name

3-fluoro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile

InChI

InChI=1S/C14H13FN2O2S/c15-10-5-6-12-13(8-10)20(18,19)14(9-16)11-4-2-1-3-7-17(11)12/h5-6,8H,1-4,7H2

InChI Key

SVDZDZKAELPMFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(S(=O)(=O)C3=C(N2CC1)C=CC(=C3)F)C#N

Origin of Product

United States

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